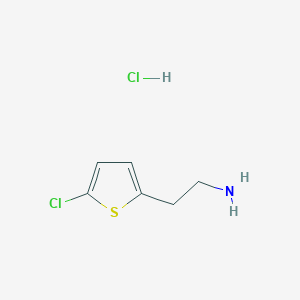

2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride

Description

The exact mass of the compound 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-chlorothiophen-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNS.ClH/c7-6-2-1-5(9-6)3-4-8;/h1-2H,3-4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJXZNWFJAMOSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655369 | |

| Record name | 2-(5-Chlorothiophen-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548772-42-5 | |

| Record name | 2-Thiopheneethanamine, 5-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548772-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Chlorothiophen-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(5-Chlorothiophen-2-YL)ethanamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride, a key building block in modern drug development. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural lists to offer an in-depth analysis of the chemical logic and strategic considerations underpinning viable synthetic routes. We will explore the primary synthesis strategies, focusing on the reduction of nitrile intermediates and reductive amination pathways. Each section is grounded in established chemical principles, supported by detailed experimental protocols, and validated with authoritative references to ensure scientific integrity and practical applicability.

Introduction and Strategic Overview

2-(5-Chlorothiophen-2-YL)ethanamine and its hydrochloride salt are valuable intermediates in the synthesis of various pharmaceutically active compounds. The thiophene moiety is a well-established bioisostere for the phenyl group, often imparting favorable pharmacokinetic properties. The presence of the chloro-substituent and the ethylamine side chain provides specific points for molecular modification, making it a versatile scaffold.

The synthesis of this target molecule presents a classic challenge in heterocyclic chemistry: the regioselective functionalization of the thiophene ring and the subsequent elaboration of a side chain. Our analysis reveals that successful synthesis hinges on the strategic formation of a key intermediate, typically a thiophene derivative with a two-carbon side chain containing a reducible functional group.

Retrosynthetic Analysis

A logical approach to designing the synthesis begins with a retrosynthetic disconnection of the target molecule. The most straightforward disconnections break the C-N bond of the amine or the C-C bonds of the ethyl side chain, pointing towards key precursors.

Caption: Retrosynthetic analysis of the target compound.

This analysis highlights two primary strategies:

-

Route A: Construction of a 2-(5-Chlorothiophen-2-YL)acetonitrile intermediate followed by its reduction.

-

Route B: Synthesis of 2-(5-Chlorothiophen-2-YL)acetaldehyde and subsequent conversion to the amine via reductive amination.

This guide will detail the forward synthesis of these pathways, emphasizing the causality behind reagent selection and reaction conditions.

Primary Synthetic Pathway: Nitrile Reduction (Route A)

This route is often favored for its reliability and the relative stability of the nitrile intermediate. The synthesis can be logically divided into two main stages: construction of the substituted thiophene acetonitrile and its subsequent reduction.

Stage 1: Synthesis of 2-(5-Chlorothiophen-2-YL)acetonitrile

The initial challenge is the regioselective introduction of a two-carbon nitrile-containing side chain onto the 2-chlorothiophene core. A common and effective method involves a Friedel-Crafts acylation followed by a series of transformations.

Caption: Synthesis workflow for the key nitrile intermediate.

Expertise & Causality:

-

Friedel-Crafts Acylation: Starting with 2-chlorothiophene, acylation with acetyl chloride in the presence of a Lewis acid like aluminum trichloride (AlCl₃) selectively installs the acetyl group at the 5-position, which is the most activated position for electrophilic substitution. This yields 2-acetyl-5-chlorothiophene.[1]

-

Willgerodt-Kindler Reaction: This classic transformation is employed to convert the aryl ketone (2-acetyl-5-chlorothiophene) into a thioamide. The reaction with sulfur and an amine (like morpholine) rearranges the carbonyl group to the terminal carbon of the side chain. Subsequent hydrolysis yields the corresponding carboxylic acid, 2-(5-chlorothiophen-2-yl)acetic acid.

-

Conversion to Nitrile: The carboxylic acid is then converted to the nitrile. A robust method involves converting the acid to the primary amide via the acid chloride (using thionyl chloride) followed by treatment with ammonia. The resulting amide is then dehydrated using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride to yield the target 2-(5-Chlorothiophen-2-YL)acetonitrile.

Stage 2: Reduction of the Nitrile to the Primary Amine

The reduction of the nitrile group to a primary amine is a critical step. The choice of reducing agent is dictated by factors such as functional group tolerance, safety, and scalability.

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, reflux | High reactivity, excellent yields. | Highly reactive with water/protic solvents, pyrophoric, requires stringent anhydrous conditions. |

| Catalytic Hydrogenation | H₂ gas, Raney Nickel or Pd/C catalyst, high pressure | "Green" reagent (H₂), scalable, product is often clean.[2] | Requires specialized high-pressure equipment, potential for catalyst poisoning. |

| Borane (BH₃·THF) | THF, reflux | Milder than LiAlH₄, good selectivity. | Can be sensitive to air and moisture. |

Trustworthiness & Self-Validation: For laboratory-scale synthesis, LiAlH₄ is often the reagent of choice due to its effectiveness. The progress of the reaction can be monitored by Infrared (IR) spectroscopy, observing the disappearance of the characteristic nitrile peak (~2230 cm⁻¹). A complete reaction is self-validating; an incomplete reduction will result in a mixture of starting material and product, easily detectable by TLC or GC-MS.

Stage 3: Formation of the Hydrochloride Salt

The final step is the conversion of the free amine, which is often an oil, into a stable, crystalline hydrochloride salt. This is achieved by dissolving the purified amine in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of hydrogen chloride in the same or a compatible solvent. The salt typically precipitates out and can be collected by filtration.

Alternative Pathway: Reductive Amination (Route B)

Reductive amination is a powerful one-pot method for forming amines from carbonyl compounds.[3][4] This pathway avoids the use of highly reactive metal hydrides like LiAlH₄.

Caption: Reductive amination of the corresponding aldehyde.

Expertise & Causality:

-

Formation of the Aldehyde: The key precursor, 2-(5-Chlorothiophen-2-YL)acetaldehyde, must first be synthesized. This can be achieved from the corresponding carboxylic acid (prepared as in Route A) via reduction to the alcohol followed by mild oxidation (e.g., using PCC or a Swern oxidation).

-

One-Pot Amination and Reduction: The aldehyde is mixed with an ammonia source, typically ammonium chloride (NH₄Cl), and a mild, selective reducing agent.[5] Sodium cyanoborohydride (NaBH₃CN) is the classic choice for this reaction.[6][7] The reaction proceeds via the in-situ formation of an imine intermediate, which is then immediately reduced by the cyanoborohydride. The key to this process is that NaBH₃CN is a weak reducing agent that reduces the protonated imine (iminium ion) much faster than it reduces the starting aldehyde, preventing side reactions.[7] This provides a highly efficient and direct route to the primary amine.

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies and should be adapted and optimized based on laboratory conditions.

Protocol for Nitrile Reduction using LiAlH₄ (Route A)

WARNING: Lithium aluminum hydride reacts violently with water and can ignite in moist air. All operations must be conducted in a fume hood under a dry, inert atmosphere (Nitrogen or Argon).

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagent Preparation: In the flask, suspend lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

-

Addition of Nitrile: Dissolve 2-(5-Chlorothiophen-2-YL)acetonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching (Caution!): Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄ (e.g., for 'x' grams of LiAlH₄, add 'x' mL of H₂O). Follow this with the dropwise addition of 'x' mL of 15% aqueous NaOH, and finally '3x' mL of H₂O. This procedure (Fieser workup) is designed to produce a granular precipitate that is easy to filter.

-

Work-up: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular solid and wash it thoroughly with THF or diethyl ether.

-

Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to yield the crude free amine, 2-(5-Chlorothiophen-2-YL)ethanamine. The crude product can be purified further by vacuum distillation if necessary.

-

Salt Formation: Dissolve the purified amine in diethyl ether and add a 1M solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the final product.

| Analysis | Expected Results for 2-(5-Chlorothiophen-2-YL)ethanamine HCl |

| ¹H NMR | Signals corresponding to the thiophene ring protons (two doublets), and the ethyl side chain protons (two triplets), with appropriate integration. The amine protons may appear as a broad singlet. |

| ¹³C NMR | Resonances for the four distinct carbons of the thiophene ring and the two carbons of the ethyl side chain. |

| Mass Spec (ESI+) | A molecular ion peak corresponding to the free amine [M+H]⁺. |

| Melting Point | A sharp, defined melting point consistent with a pure crystalline solid. |

Safety and Handling

Chemical synthesis requires strict adherence to safety protocols.

-

Chlorothiophenes: Thiophene derivatives, particularly halogenated ones, should be handled with care. They can be irritants and toxic. Always work in a well-ventilated chemical fume hood.[8][9]

-

Reagents: Many reagents used in these syntheses are hazardous. LiAlH₄ is pyrophoric. Acyl chlorides and thionyl chloride are corrosive and moisture-sensitive.[10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][12]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench reactive reagents before disposal.

Conclusion

The synthesis of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride is readily achievable through several reliable pathways. The choice between the nitrile reduction route and the reductive amination route depends on the available starting materials, equipment, and specific safety considerations of the laboratory. The nitrile reduction pathway, while involving more steps and highly reactive reagents, is often robust and high-yielding. The reductive amination pathway offers a milder, more direct conversion from a carbonyl precursor. Both methods, when executed with precision and appropriate safety measures, provide effective access to this important pharmaceutical intermediate.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025). Understanding the Properties and Handling of 5-Chlorothiophene-2-carbonyl Chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic & Inorganic Chemistry. Retrieved from [Link]

-

Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

- Google Patents. (n.d.). CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid.

-

ResearchGate. (n.d.). Synthesis of P005091. Retrieved from [Link]

- Google Patents. (n.d.). CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiophene-2-ethylamine synthesis - chemicalbook [chemicalbook.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. jocpr.com [jocpr.com]

- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. fishersci.com [fishersci.com]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Chlorothiophen-2-YL)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride, a key intermediate in pharmaceutical synthesis. This document delves into the compound's structural and chemical identity, offering a detailed, scientifically grounded exploration of its synthesis, predicted physicochemical characteristics, and spectroscopic profile. The guide also outlines robust analytical methods for its characterization and essential safety and handling protocols. This in-depth resource is designed to support researchers and professionals in drug discovery and development by providing a foundational understanding of this important molecule.

Introduction

2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride is a primary amine hydrochloride salt featuring a chlorothiophene moiety. Its structural resemblance to phenylethylamine and other biologically active amines makes it a valuable building block in medicinal chemistry. The presence of the thiophene ring, a common scaffold in many pharmaceuticals, combined with the chloro- and ethanamine functionalities, offers multiple points for molecular modification, rendering it a versatile intermediate in the synthesis of novel therapeutic agents. This guide aims to provide a thorough understanding of its fundamental chemical and physical properties to facilitate its effective use in a research and development setting.

Chemical Identity and Structure

A clear definition of the molecule's identity is fundamental to any scientific investigation.

| Identifier | Value |

| Systematic Name | 2-(5-Chlorothiophen-2-yl)ethanamine hydrochloride |

| CAS Number | 548772-42-5[1][2][3] |

| Molecular Formula | C6H9Cl2NS[1] |

| Molecular Weight | 198.11 g/mol [1] |

| Synonyms | 2-(5-Chlorothiophenyl-2-yl)ethanamine hydrochloride[1] |

Structural Representation:

Figure 1: Chemical structure of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride.

Synthesis and Manufacturing

The synthesis of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride is not extensively detailed in publicly available literature. However, based on established synthetic methodologies for analogous 2-arylethanamines, a plausible and efficient synthetic route involves the reduction of the corresponding nitrile precursor, 2-(5-chlorothiophen-2-yl)acetonitrile.

Figure 2: Proposed synthetic workflow for 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride.

Experimental Protocol: Reduction of 2-(5-Chlorothiophen-2-yl)acetonitrile

Causality: The choice of a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄) or Borane-Tetrahydrofuran complex (BH₃·THF) is dictated by the need to reduce the nitrile functional group to a primary amine. These reagents are well-established for this transformation, offering high yields and relatively clean reactions.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting nitrile. The identity of the resulting amine can be confirmed by spectroscopic methods before proceeding to the next step.

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a solution of 2-(5-chlorothiophen-2-yl)acetonitrile in anhydrous tetrahydrofuran (THF).

-

Reduction: The solution is cooled to 0 °C in an ice bath. A solution of LiAlH₄ or BH₃·THF in THF is added dropwise to the stirred solution under a nitrogen atmosphere.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period. The reaction progress is monitored by TLC or HPLC.

-

Quenching: Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution at 0 °C.

-

Workup and Isolation: The resulting slurry is filtered, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-(5-Chlorothiophen-2-YL)ethanamine as a free base.

Experimental Protocol: Hydrochloride Salt Formation

Causality: The conversion of the free base to its hydrochloride salt is often performed to improve the compound's stability, crystallinity, and handling properties. The use of hydrogen chloride in a non-polar solvent like diethyl ether facilitates the precipitation of the salt.

Self-Validation: The formation of the salt is typically evident by the precipitation of a solid. The pH of the solution can be monitored to ensure complete protonation. The final product's identity and purity are confirmed by melting point analysis and spectroscopic techniques.

Step-by-Step Methodology:

-

Dissolution: The crude 2-(5-Chlorothiophen-2-YL)ethanamine is dissolved in anhydrous diethyl ether.

-

Acidification: A solution of hydrogen chloride in diethyl ether is added dropwise to the stirred amine solution at 0 °C.

-

Precipitation and Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride as a solid.

Physicochemical Properties

Due to the limited availability of experimental data for this specific compound, the following physicochemical properties are predicted based on computational models and data from structurally related compounds. These values should be considered as estimates and require experimental verification.

| Property | Predicted Value | Method of Prediction / Rationale |

| Melting Point | 190-210 °C | Based on melting points of similar substituted phenylethylamine hydrochlorides. |

| Solubility | Soluble in water and methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents. | The hydrochloride salt form significantly increases polarity and aqueous solubility. |

| pKa | ~9.5 - 10.5 | Estimated based on the pKa of the ammonium group in similar arylethylamines. |

| LogP (octanol/water) | ~2.0 - 2.5 | Calculated using computational models (e.g., ALOGPS, ChemAxon). The value reflects a moderate lipophilicity. |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Aromatic Protons (Thiophene Ring): Two doublets are expected in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the thiophene ring. The coupling constant (J) would be characteristic of ortho-coupling in a thiophene system.

-

Ethylamine Chain Protons: Two triplets are anticipated, one for the methylene group adjacent to the thiophene ring (Ar-CH₂-) and another for the methylene group attached to the nitrogen atom (-CH₂-N). These would likely appear in the range of δ 2.8-3.5 ppm.

-

Amine Protons: A broad singlet corresponding to the -NH₃⁺ protons would be present, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR (Predicted):

-

Aromatic Carbons (Thiophene Ring): Four signals are expected in the aromatic region (δ 120-150 ppm) for the four carbons of the thiophene ring. The carbon bearing the chlorine atom would be significantly deshielded.

-

Ethylamine Chain Carbons: Two signals are expected for the two methylene carbons of the ethylamine chain, typically in the range of δ 30-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (Ammonium) | 3200-2800 (broad) | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic) | 2960-2850 | Stretching |

| C=C (Thiophene) | 1600-1450 | Stretching |

| C-N | 1250-1020 | Stretching |

| C-Cl | 800-600 | Stretching |

| C-S | 750-600 | Stretching |

Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to fragment in a predictable manner.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the free base (C₆H₈ClNS).

-

Major Fragmentation Pathways: Common fragmentation patterns would include the loss of the chlorine atom, cleavage of the ethylamine side chain, and fragmentation of the thiophene ring. A prominent fragment would likely be the tropylium-like ion resulting from benzylic cleavage, a common fragmentation pathway for phenylethylamine derivatives.[3][4][5][6][7]

Analytical Methods for Characterization

To ensure the identity and purity of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride, a combination of analytical techniques should be employed.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-PhenylethylaMine(64-04-0) MS spectrum [chemicalbook.com]

- 7. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]

The Serotonergic Synapse as a Putative Target for 2-(5-Chlorothiophen-2-YL)ethanamine Hydrochloride: A Mechanistic Whitepaper

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action for 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride. While direct experimental data for this specific molecule is not extensively available in current literature, its structural features, particularly the thiophene core, strongly suggest a role as a modulator of monoamine neurotransmitter systems. Drawing upon established knowledge of thiophene derivatives in central nervous system (CNS) pharmacology, this paper proposes a primary mechanism centered on the inhibition of the serotonin transporter (SERT). We will dissect the molecular interactions, downstream signaling consequences, and provide a framework for experimental validation of this hypothesis. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active compounds.

Introduction: The Thiophene Scaffold in Neuropharmacology

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various molecular interactions have made it a cornerstone in the design of agents targeting the CNS.[1] Numerous studies have highlighted the role of thiophene derivatives as potent inhibitors of monoamine transporters, including those for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[1][3] This established precedent provides a logical starting point for investigating the pharmacological profile of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride.

The core structure of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride, featuring a 2-ethanamine substituent on a 5-chlorothiophene ring, bears a strong resemblance to the pharmacophores of known serotonin reuptake inhibitors (SRIs). The serotonin transporter is a critical regulator of serotonergic neurotransmission and a well-established target for the treatment of various psychiatric disorders, including depression and anxiety.[4][5] Therefore, it is our primary hypothesis that 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride exerts its effects through high-affinity binding to and inhibition of SERT.

Proposed Mechanism of Action: Inhibition of the Serotonin Transporter (SERT)

The serotonin transporter is a member of the neurotransmitter-sodium-symporter (NSS) family, responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[5] This process is crucial for terminating serotonergic signaling and maintaining neurotransmitter homeostasis. We propose that 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride acts as a competitive inhibitor of SERT.

Molecular Interaction with SERT

The binding of SRIs to SERT is a complex process involving multiple interaction points within the transporter protein. Based on the structure of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride, we can postulate the following key interactions:

-

Thiophene Ring: The sulfur-containing thiophene ring can engage in π-π stacking and hydrophobic interactions with aromatic residues in the SERT binding pocket.

-

Ethylamine Side Chain: The protonated amine of the ethanamine side chain is likely to form a critical salt bridge with a key acidic residue, such as Asp98, in the central binding site of SERT. This interaction is a hallmark of many monoamine transporter inhibitors.

-

Chloro Substituent: The chloro group at the 5-position of the thiophene ring may enhance binding affinity through halogen bonding or by modulating the electronic properties of the ring system, thereby influencing its interaction with the transporter.

Downstream Signaling Consequences of SERT Inhibition

By inhibiting SERT, 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride would lead to a sustained increase in the concentration of serotonin in the synaptic cleft. This elevation in synaptic serotonin levels results in enhanced activation of both presynaptic and postsynaptic serotonin receptors. The downstream consequences of this enhanced serotonergic signaling are multifaceted and include:

-

Acute Effects: Increased activation of postsynaptic 5-HT receptors, leading to immediate changes in neuronal firing and signaling cascades.

-

Chronic Effects: With sustained administration, the persistent elevation of synaptic serotonin can lead to adaptive changes in the serotonin system, including the desensitization of presynaptic 5-HT1A autoreceptors. This desensitization is thought to be a key component of the therapeutic effects of SRIs.

The following diagram illustrates the proposed mechanism of action at the serotonergic synapse:

Caption: Proposed mechanism of SERT inhibition.

Experimental Validation Framework

To rigorously test the hypothesis that 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride is a SERT inhibitor, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

| Experiment | Methodology | Expected Outcome |

| Radioligand Binding Assay | Competition binding assay using a radiolabeled SERT ligand (e.g., [³H]-citalopram) in cells expressing human SERT. | 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride will displace the radioligand, allowing for the determination of its binding affinity (Ki). |

| Synaptosomal Uptake Assay | Measurement of the inhibition of [³H]-serotonin uptake in synaptosomes prepared from rodent brain tissue. | The compound will inhibit serotonin uptake in a concentration-dependent manner, providing its IC50 value. |

| Selectivity Profiling | Binding and functional assays against other monoamine transporters (NET, DAT) and a panel of common CNS receptors. | The compound will exhibit high selectivity for SERT over other transporters and receptors. |

-

Preparation of Synaptosomes:

-

Homogenize fresh rodent brain tissue (e.g., rat cortex) in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in a physiological buffer.

-

-

Uptake Assay:

-

Pre-incubate synaptosomes with varying concentrations of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride or vehicle control.

-

Initiate the uptake reaction by adding a known concentration of [³H]-serotonin.

-

Incubate for a short period at 37°C to allow for active transport.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Quantify the amount of [³H]-serotonin taken up by the synaptosomes using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage inhibition of serotonin uptake at each concentration of the test compound.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

The following diagram outlines the experimental workflow for the synaptosomal uptake assay:

Caption: Synaptosomal uptake assay workflow.

In Vivo Studies

Following in vitro characterization, in vivo studies are essential to confirm the mechanism of action and assess the physiological effects of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride.

-

Microdialysis: This technique can be used to measure extracellular serotonin levels in specific brain regions of freely moving animals following systemic administration of the compound. An increase in extracellular serotonin would provide direct evidence of SERT inhibition in vivo.

-

Behavioral Models: The antidepressant and anxiolytic potential of the compound can be evaluated in established rodent behavioral models, such as the forced swim test, tail suspension test, and elevated plus maze.

Conclusion

Based on a comprehensive analysis of the chemical structure of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride and the well-documented pharmacology of the thiophene scaffold, we propose that its primary mechanism of action is the inhibition of the serotonin transporter. This hypothesis is grounded in established principles of medicinal chemistry and neuropharmacology. The experimental framework outlined in this guide provides a clear path for the empirical validation of this proposed mechanism. Further investigation into the pharmacology of this compound is warranted and holds the potential to contribute to the development of novel therapeutics for serotonin-related disorders.

References

-

Zhang, A., et al. (2002). Thiophene derivatives: a new series of potent norepinephrine and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(7), 993-5. [Link]

-

Leopoldo, M., et al. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 26(11), 3147. [Link]

-

Kortagere, S., et al. (2013). Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore. Journal of Medicinal Chemistry, 56(1), 229-240. [Link]

-

Asati, V., & Sharma, S. (2016). Thiophene Scaffold as Prospective Central Nervous System Agent: A Review. Central Nervous System Agents in Medicinal Chemistry, 16(2), 158-64. [Link]

-

Kumar, A., et al. (2023). In-silico approach towards thiophene incorporated 1,3-oxazepine using 5-HTT and 5-HT2AR receptors for antidepressant activity. Journal of Applied Pharmaceutical Science, 13(12), 093-108. [Link]

-

ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Records of Natural Products, 11(4), 343-352. [Link]

-

MDPI. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 26(16), 4967. [Link]

-

RSC Publishing. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(1), 20-41. [Link]

-

Impactfactor. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]

-

MDPI. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Molecules, 22(8), 1269. [Link]

Sources

- 1. Thiophene Scaffold as Prospective Central Nervous System Agent: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiophene derivatives: a new series of potent norepinephrine and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

Unmasking the Molecular Interlocutors: A Technical Guide to Identifying the Biological Targets of 2-(5-Chlorothiophen-2-YL)ethanamine Hydrochloride

Foreword: The Quest for Specificity in Drug Discovery

In the intricate dance of drug discovery, the identification of a small molecule's biological target is a critical step that illuminates its mechanism of action, potential therapeutic applications, and possible off-target effects. The compound 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride, a molecule of interest for its unique chemical architecture, presents a compelling case for target deconvolution. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth framework for elucidating the biological targets of this and other novel chemical entities. We will traverse from foundational hypothesis generation to the frontiers of experimental and computational target identification and validation, emphasizing the rationale behind each methodological choice.

Deconstructing the Molecule: Structural Clues and Initial Hypotheses

The structure of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride offers initial breadcrumbs on our path to target identification. It features a chlorothiophene ring linked to an ethanamine side chain. This arrangement bears resemblance to two classes of compounds with known biological activities: thiophene derivatives and phenethylamine analogs.

Thiophene-Containing Compounds: The thiophene ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] For instance, the anti-inflammatory drug Zileuton contains a thiophene moiety and functions by inhibiting the 5-lipoxygenase (5-LOX) enzyme.[3] This suggests that 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride could potentially interact with enzymes in inflammatory pathways.

Phenethylamine Analogs: The ethanamine side chain is a core feature of phenethylamines, a class of compounds known to interact with monoamine neurotransmitter systems in the central nervous system.[4][5] Phenethylamine and its derivatives can act as agonists at trace amine-associated receptor 1 (TAAR1) and can modulate the activity of transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[4][6] This structural similarity raises the hypothesis that our compound of interest may have targets within the central nervous system.

Based on these structural analogies, we can formulate our initial hypotheses:

Hypothesis 1: Anti-inflammatory Activity. The compound may target key enzymes in inflammatory pathways, such as cyclooxygenases (COX-1/COX-2) or 5-lipoxygenase (5-LOX).

Hypothesis 2: Neuromodulatory Activity. The compound could interact with monoamine transporters (DAT, NET, SERT) or receptors (e.g., TAAR1, dopamine receptors, adrenergic receptors).

Hypothesis 3: Anticancer or Antimicrobial Activity. The chlorothiophene moiety may confer cytotoxic or antimicrobial properties by targeting essential enzymes or cellular processes in cancer cells or microbes.

The Experimental Gauntlet: A Multi-pronged Approach to Target Identification

A robust target identification strategy employs a combination of unbiased, discovery-based methods and hypothesis-driven validation techniques.

Unbiased Discovery: Casting a Wide Net

To identify potential binding partners without prior assumptions, we can utilize affinity-based and label-free proteomics approaches.[7][8]

Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This classic and powerful technique involves immobilizing the small molecule on a solid support to "fish" for its binding partners from a complex biological sample, such as a cell lysate.[9][10]

Step-by-Step Protocol for Photo-Affinity Pulldown: [11]

-

Probe Synthesis: Synthesize a derivative of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and an affinity tag (e.g., biotin).

-

Cell Culture and Lysis: Culture relevant cells (e.g., inflammatory cells, neuronal cells, or cancer cell lines) and prepare a cell lysate.

-

Incubation: Incubate the cell lysate with the photo-affinity probe.

-

UV Crosslinking: Expose the mixture to UV light to covalently link the probe to its binding partners.

-

Affinity Capture: Add streptavidin-coated beads to the lysate to capture the biotinylated probe-protein complexes.

-

Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, excise unique bands, and identify the proteins by mass spectrometry.

Cellular Thermal Shift Assay (CETSA): This label-free method is based on the principle that the binding of a small molecule can stabilize its target protein against thermal denaturation.[12][13][14] Changes in the thermal stability of proteins in the presence of the compound can be monitored on a proteome-wide scale using mass spectrometry.

Step-by-Step Protocol for CETSA with Western Blot Detection: [15][16]

-

Cell Treatment: Treat intact cells with 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride or a vehicle control.

-

Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).

-

Lysis: Lyse the cells to release the proteins.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the protein of interest using Western blotting with a specific antibody.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Hypothesis-Driven Validation: Confirming the Interaction

Once potential targets have been identified, it is crucial to validate the direct binding and functional consequences of the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to its target protein.[17][18][19]

Enzymatic and Cell-Based Functional Assays: To determine if the binding of the compound to its target has a functional consequence, specific assays are required. For example, if a kinase is identified as a potential target, a kinase activity assay can be performed to see if the compound inhibits its enzymatic activity. If a G-protein coupled receptor (GPCR) is identified, a cell-based assay measuring downstream signaling events (e.g., changes in intracellular calcium or cAMP levels) can be used.

In Silico Crystal Ball: Computational Approaches to Target Prediction

Computational methods can complement experimental approaches by predicting potential targets based on the chemical structure of the compound.[20][21]

Molecular Docking: This method predicts the preferred binding orientation of a small molecule to a protein target and estimates the binding affinity.[22] By docking 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride against a library of protein structures, we can identify potential targets with high predicted binding affinities.[23]

Pharmacophore Modeling and Virtual Screening: A pharmacophore model represents the essential 3D arrangement of functional groups required for binding to a specific target.[24][25] A pharmacophore model can be generated based on the structure of our compound and used to screen large databases of known protein structures to identify potential targets that can accommodate this pharmacophore.[26][27]

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[28] While not a direct target identification method, if a set of analogs of our compound with varying activities is available, QSAR can help to understand the structural features important for activity and guide the design of more potent compounds.[29][30]

Synthesizing the Evidence: Building a Coherent Narrative

The true power of this multi-faceted approach lies in the integration of data from all experimental and computational avenues. A compelling case for a specific biological target is built when multiple, independent lines of evidence converge.

| Method | Information Provided | Strength | Limitation |

| Affinity Chromatography-MS | Identity of potential binding partners | Unbiased, discovery-oriented | Can identify indirect binders; requires chemical modification of the compound |

| Cellular Thermal Shift Assay | Target engagement in a cellular context | Label-free, reflects in-cell binding | Not all proteins are amenable; requires specific antibodies or MS |

| Surface Plasmon Resonance | Binding affinity and kinetics | Quantitative, real-time data | Requires purified protein; may not reflect cellular environment |

| Functional Assays | Effect of the compound on target activity | Confirms functional relevance | Hypothesis-driven, requires a known or suspected target |

| Molecular Docking | Predicted binding mode and affinity | Provides structural insights | Predictions require experimental validation |

| Pharmacophore Modeling | Essential features for binding | Can identify novel scaffolds | Relies on the quality of the input structures |

Conclusion: From Molecule to Mechanism

The journey to identify the biological targets of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride is a testament to the power of a systematic and integrated scientific approach. By beginning with structurally informed hypotheses and employing a combination of unbiased discovery proteomics, biophysical validation, and computational prediction, we can confidently navigate the complex molecular landscape and pinpoint the specific interactions that underpin the compound's biological activity. This guide provides a robust framework for this endeavor, empowering researchers to unlock the therapeutic potential of novel small molecules and advance the frontiers of drug discovery.

References

-

MDock: A Suite for Molecular Inverse Docking and Target Prediction. PubMed Central (PMC). Available at: [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central (PMC). Available at: [Link]

-

Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. PubMed. Available at: [Link]

-

How does SPR work in Drug Discovery? deNOVO Biolabs. Available at: [Link]

-

Drug Design by Pharmacophore and Virtual Screening Approach. MDPI. Available at: [Link]

-

SPR Provides a Boost to Drug Discovery and Development. Photonics Spectra. Available at: [Link]

-

Target Identification and Validation (Small Molecules). University College London. Available at: [Link]

-

(PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link]

-

Quantitative structure-activity relationships (QSAR). Medicinal Chemistry Class Notes. Available at: [Link]

-

How Is Surface Plasmon Resonance Used In Drug Discovery? Chemistry For Everyone. Available at: [Link]

-

Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

-

QSAR. Drug Design Org. Available at: [Link]

-

Full article: Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery. Taylor & Francis. Available at: [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. Semantic Scholar. Available at: [Link]

-

Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. PubMed Central (PMC). Available at: [Link]

-

What is the significance of QSAR in drug design? Patsnap Synapse. Available at: [Link]

-

Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. Available at: [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

-

Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. RSC Publishing. Available at: [Link]

-

The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Available at: [Link]

-

Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. University of Groningen research portal. Available at: [Link]

-

How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening. YouTube. Available at: [Link]

-

What is the Potential of Structure-Based Target Prediction Methods? Future Science. Available at: [Link]

-

QSAR Analysis. Creative Biostucture Drug Discovery. Available at: [Link]

-

3D-QSAR in drug design--a review. PubMed. Available at: [Link]

-

Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Journal of Molecular and Organic Chemistry. Available at: [Link]

-

Molecular Docking: Shifting Paradigms in Drug Discovery. MDPI. Available at: [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. Available at: [Link]

-

Phenethylamine. Wikipedia. Available at: [Link]

-

Biological Activities of Thiophenes. Encyclopedia.pub. Available at: [Link]

-

Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at: [Link]

-

2-phenylethylamine and methamphetamine enhance the spinal monosynaptic reflex by releasing noradrenaline from the terminals of descending fibers. PubMed. Available at: [Link]

-

High-throughput: Affinity purification mass spectrometry. EMBL-EBI. Available at: [Link]

-

Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Spectroscopy Online. Available at: [Link]

-

Thiophene-Based Compounds. Encyclopedia MDPI. Available at: [Link]

-

Small molecule target identification using photo-affinity chromatography. PubMed Central (PMC). Available at: [Link]

-

Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. Available at: [Link]

-

Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. PubMed Central (PMC). Available at: [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. PubMed Central (PMC). Available at: [Link]

-

Substituted phenethylamine. Wikipedia. Available at: [Link]

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Available at: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. Phenethylamine - Wikipedia [en.wikipedia.org]

- 5. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 6. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Target identification of small molecules: an overview of the current applications in drug discovery | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 11. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. scispace.com [scispace.com]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. denovobiolabs.com [denovobiolabs.com]

- 19. SPR Provides a Boost to Drug Discovery and Development | Features | Feb 2012 | Photonics Spectra [photonics.com]

- 20. MDock: A Suite for Molecular Inverse Docking and Target Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. research.rug.nl [research.rug.nl]

- 22. mdpi.com [mdpi.com]

- 23. tandfonline.com [tandfonline.com]

- 24. mdpi.com [mdpi.com]

- 25. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09320C [pubs.rsc.org]

- 28. QSAR - Drug Design Org [drugdesign.org]

- 29. What is the significance of QSAR in drug design? [synapse.patsnap.com]

- 30. QSAR Analysis - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

An In-depth Technical Guide to 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride, a significant heterocyclic amine in the landscape of medicinal chemistry and drug discovery. By leveraging its structural features, this compound serves as a valuable building block for more complex molecules with potential therapeutic applications. This document delineates its chemical identity, plausible synthetic routes, spectroscopic characteristics, potential applications, and essential safety protocols, offering a foundational resource for its scientific exploration.

Core Identification and Nomenclature

The precise identification of a chemical entity is paramount for research and development. 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride is systematically identified by its CAS number and nomenclature, ensuring unambiguous communication within the scientific community.

| Identifier | Value | Source(s) |

| CAS Number | 548772-42-5 | [1][2] |

| IUPAC Name | 2-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride | |

| Molecular Formula | C₆H₉Cl₂NS | [1] |

| Molecular Weight | 198.11 g/mol | [1] |

| Synonyms | 2-(5-Chlorothiophenyl-2-yl)ethanamine hydrochloride |

Physicochemical and Spectroscopic Profile

While specific experimental data for 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride is not extensively available in public literature, its properties can be inferred from related structures and foundational chemical principles.

Expected Physicochemical Properties:

-

Appearance: Likely a solid, crystalline powder, typical of hydrochloride salts of amines.

-

Solubility: Expected to be soluble in water and polar organic solvents like methanol and ethanol, a characteristic enhanced by its salt form.

Spectroscopic Characterization (Predicted):

The structural elucidation of organic molecules relies heavily on spectroscopic methods. Below are the anticipated spectroscopic signatures for this compound, based on analyses of structurally similar thiophene derivatives.[3][4][5][6][7][8][9][10][11][12][13][14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the thiophene ring and the ethylamine side chain. The aromatic protons on the thiophene ring would likely appear as doublets in the downfield region (δ 6.5-7.5 ppm). The methylene protons of the ethylamine group would likely appear as two triplets in the upfield region (δ 2.5-3.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the four unique carbon atoms of the thiophene ring and the two carbons of the ethylamine side chain. The carbon atoms of the thiophene ring are expected in the δ 120-145 ppm range, while the aliphatic carbons of the ethylamine chain would be found further upfield.

Infrared (IR) Spectroscopy

The IR spectrum would reveal characteristic absorption bands for its functional groups. Broad absorption in the 2500-3000 cm⁻¹ range would be indicative of the ammonium (N-H) stretching vibrations of the hydrochloride salt. C-H stretching vibrations for the thiophene ring would appear around 3100 cm⁻¹. The C=C stretching of the thiophene ring would be observed in the 1400-1500 cm⁻¹ region, and the C-S stretching vibration is expected in the 600-800 cm⁻¹ range.[8][9][14][17][18]

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the free base (161.65 g/mol ) after the loss of HCl. The fragmentation pattern would likely involve the cleavage of the ethylamine side chain and characteristic isotopic patterns due to the presence of chlorine and sulfur atoms.[17]

Synthesis and Manufacturing

Proposed Synthetic Workflow

A common approach involves the reduction of a corresponding nitro, nitrile, or oxime precursor, which can be synthesized from commercially available 2-acetyl-5-chlorothiophene.

Caption: Proposed synthesis of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Oximation of 2-Acetyl-5-chlorothiophene

-

To a solution of 2-acetyl-5-chlorothiophene in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with water, and dry to yield the oxime intermediate.

Step 2: Reduction of the Oxime

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether such as diethyl ether or tetrahydrofuran (THF).

-

Slowly add a solution of the oxime intermediate in the same anhydrous solvent to the suspension, maintaining a low temperature (e.g., 0 °C).

-

After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.

-

Filter the resulting solids and extract the filtrate with an organic solvent.

-

Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2-(5-chlorothiophen-2-yl)ethanamine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude amine in a suitable solvent such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid (either gaseous or in a solvent like isopropanol) with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Applications in Research and Drug Development

The chlorothiophene moiety is a recognized pharmacophore, and its derivatives have been investigated for a range of biological activities. While specific studies on 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride are limited, its structural features suggest potential as an intermediate or lead compound in several therapeutic areas.

-

Scaffold for Bioactive Molecules: The primary amine provides a reactive handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules.

-

Potential Pharmacological Activity: Thiophene-containing compounds have demonstrated a wide array of biological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[21] The presence of the chloro-substituent can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

Caption: Potential research applications stemming from the core structure.

Analytical Methodologies

The purity and quantification of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride can be assessed using standard analytical techniques, primarily High-Performance Liquid Chromatography (HPLC).

Proposed HPLC Method

A reverse-phase HPLC method would be suitable for the analysis of this compound.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with an additive like 0.1% trifluoroacetic acid or formic acid for improved peak shape) |

| Detection | UV at a wavelength around 230-254 nm |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

This method would allow for the separation of the target compound from potential impurities arising from the synthesis. Method validation would be necessary to establish linearity, accuracy, precision, and limits of detection and quantification.[22][23][24]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride is not widely available, safety precautions can be inferred from related aminothiophene and chlorothiophene compounds.[25][26][27][28][29] It should be handled as a potentially hazardous chemical.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Handling and Storage:

-

Avoid inhalation of dust.

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[26][27]

-

Store away from strong oxidizing agents and acids.[25]

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.[26][27][29]

Conclusion

2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride is a compound of significant interest due to its potential as a building block in the synthesis of novel therapeutic agents. While detailed experimental data on the compound itself is sparse, this guide provides a robust framework based on the well-established chemistry of related thiophene derivatives. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its potential in drug discovery and development.

References

- CymitQuimica. (2022, May 15). 3-(Aminomethyl)

- Fisher Scientific. (2024, April 1).

- Thermo Fisher Scientific. (2025, September 22).

- Benchchem. (n.d.). Navigating the Safe Handling of 5-Aminothiophene-3-carboxylic Acid: A Procedural Guide.

- Thermo Fisher Scientific. (2025, September 22). 1-(3-Amino-2-thienyl)

- Alfa Chemistry. (n.d.). 2-(5-Chlorothiophen-2-yl)ethanamine hydrochloride. Labshake.

- Benchchem. (n.d.).

- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.).

- Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group. (2025, August 9).

- Smolecule. (2024, April 14). 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride.

- Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024, February 28). Frontiers.

- The Royal Society of Chemistry. (n.d.). Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp3)

- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- ChemicalBook. (n.d.). 2-Chloroethylamine hydrochloride(870-24-6) 13C NMR spectrum.

- ChemicalBook. (n.d.). 2-Chloroethylamine hydrochloride(870-24-6) 1H NMR spectrum.

- CymitQuimica. (n.d.). 2-(5-Chlorothiophen-2-yl)ethanamine hydrochloride.

- Method for synthesizing 2-thiophene ethylamine. (n.d.).

- ChemScene. (n.d.). 2-Chloro-1-(5-chlorothiophen-2-yl)ethan-1-one.

- BLD Pharm. (n.d.). 1-(5-Chlorothiophen-2-yl)ethanamine.

- PubChem. (n.d.). (E)-2-(5-Chlorothiophen-2-Yl)-N-[(3s)-1-{4-[(1s)-1-(Dimethylamino)ethyl]-2-Fluorophenyl}-2-Oxopyrrolidin-3-Yl]ethenesulfonamide.

- 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr. (n.d.).

- Experimental and theoretical FT-IR, Raman and XRD study of 2-acetyl-5-chlorothiophene. (2014, June 5). PubMed.

- NIST. (n.d.). Ethanamine,n,n-diethyl-, hydrochloride.

- Sigma-Aldrich. (n.d.). 2-Acetyl-5-chlorothiophene 99.

- PubChem. (n.d.). 2-Chloroethylamine hydrochloride.

-

BLDpharm. (n.d.). amine.

- ChemicalBook. (n.d.). Bis(2-chloroethyl)amine hydrochloride(821-48-7) 1H NMR spectrum.

- SpectraBase. (n.d.). Ethylamine hydrochloride - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). 2-Chlorothiophene(96-43-5)IR1.

- ChemicalBook. (n.d.). 2-DIETHYLAMINOETHANETHIOL HYDROCHLORIDE(1942-52-5) 1H NMR spectrum.

- SpectraBase. (n.d.). 2-[(p-Chlorophenyl)thio]ethylamine - Optional[Vapor Phase IR] - Spectrum.

- SpectraBase. (n.d.). 2-Chloroethylamine hydrochloride - Optional[1H NMR] - Chemical Shifts.

- NMRS.io. (n.d.). 13C | THF-d8 | NMR Chemical Shifts.

- Chemazone. (n.d.). 2-(2-methyl-1,4-oxazepan-4-yl)ethanamine.

- 克拉玛尔试剂. (n.d.). 2-(5-CHLOROTHIOPHEN-2-YL)ETHANAMINE HYDROCHLORIDE.

- High performance liquid detection method for 2-chloroethylamine hydrochloride. (n.d.).

- GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). (n.d.).

- Synthetic method of 2-thiophene ethylamine. (n.d.).

- Pharmaffiliates. (n.d.). 2-Acetyl-5-chlorothiophene.

- FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes.... (n.d.).

Sources

- 1. labshake.com [labshake.com]

- 2. 2-(5-CHLOROTHIOPHEN-2-YL)ETHANAMINE HYDROCHLORIDE|å æçå°H5 [klamar-reagent.com]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. 2-Chloroethylamine hydrochloride(870-24-6) 13C NMR spectrum [chemicalbook.com]

- 6. 2-Chloroethylamine hydrochloride(870-24-6) 1H NMR spectrum [chemicalbook.com]

- 7. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Experimental and theoretical FT-IR, Raman and XRD study of 2-acetyl-5-chlorothiophene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ethanamine,n,n-diethyl-, hydrochloride [webbook.nist.gov]

- 10. Bis(2-chloroethyl)amine hydrochloride(821-48-7) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 2-Chlorothiophene(96-43-5) IR Spectrum [m.chemicalbook.com]

- 13. 2-DIETHYLAMINOETHANETHIOL HYDROCHLORIDE(1942-52-5) 1H NMR [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

- 16. nmrs.io [nmrs.io]

- 17. Buy 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride | 1432679-31-6 [smolecule.com]

- 18. researchgate.net [researchgate.net]

- 19. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]

- 20. CN103351376B - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]

- 21. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 22. benchchem.com [benchchem.com]

- 23. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. static.cymitquimica.com [static.cymitquimica.com]

- 26. fishersci.com [fishersci.com]

- 27. assets.thermofisher.com [assets.thermofisher.com]

- 28. benchchem.com [benchchem.com]

- 29. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic Characterization of 2-(5-Chlorothiophen-2-YL)ethanamine Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the unambiguous identification and characterization of this compound. The structure of this guide is designed to logically flow from the foundational molecular structure to the detailed interpretation of its spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Its Spectroscopic Implications

2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride is a substituted thiophene derivative. Thiophenes are important heterocyclic compounds widely used as building blocks in pharmaceuticals and agrochemicals.[1] The molecule consists of a central thiophene ring, which is an aromatic five-membered heterocycle containing a sulfur atom.[2] This ring is substituted at the 2-position with an ethanamine hydrochloride side chain and at the 5-position with a chlorine atom. The hydrochloride salt form of the amine is crucial for its physical properties and is readily apparent in its spectroscopic data.

The inherent asymmetry of the substituted thiophene ring and the presence of various functional groups give rise to a unique spectroscopic fingerprint, which we will explore in detail.

Caption: Plausible fragmentation pathway for 2-(5-Chlorothiophen-2-YL)ethanamine.

Interpretation and Causality:

-

Molecular Ion: The base peak in the mass spectrum is expected to be the molecular ion of the free amine, [C₆H₈ClNS]⁺, at an m/z of approximately 175. The protonated molecule, [M+H]⁺, at m/z 176 would also be prominent in ESI-MS.

-

Isotope Pattern: A key feature will be the isotopic peak at M+2, which is approximately one-third the intensity of the molecular ion peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl).

-

Fragmentation: The bond between the thiophene ring and the ethylamine side chain is a likely point of cleavage. This would result in a fragment corresponding to the chlorothiophene methyl cation.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized, best-practice protocols for the spectroscopic analysis of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can affect the chemical shifts, particularly of exchangeable protons.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-